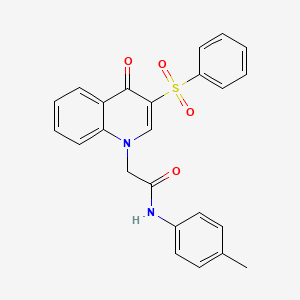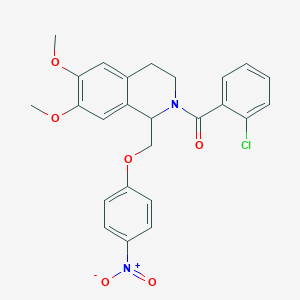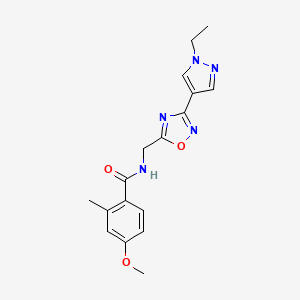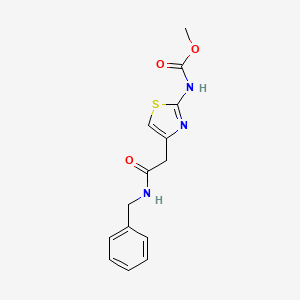![molecular formula C25H23ClN4 B2700090 4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline CAS No. 332054-20-3](/img/structure/B2700090.png)
4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline is a chemical compound that has gained attention in scientific research due to its potential use in the treatment of various diseases. This compound belongs to the class of quinazoline derivatives, which have been found to possess a wide range of biological activities.
Scientific Research Applications
Antitumor Activities
Quinazoline derivatives containing piperazine moieties have shown potent antiproliferative activities against various cancer cell lines, including A549, HepG2, K562, and PC-3. The derivative N-(3-chlorophenyl)-2-(4-(7-methoxy-6-(3-morpholino-propoxy)quinazoline-4-yl)piperazine-1-yl)acetamidename C9 exhibited excellent activity, demonstrating significant effects on cell migration, proliferation, and apoptosis, comparable to the control gefitinib (Wen Li et al., 2020).
Receptor Ligand Activities
Compounds with a quinazoline scaffold have been identified as novel, potent ligands for the 5-HT2A receptor. The compound N-(4-Chlorophenyl)-2-(piperazin-1-yl)quinazolin-4-amine (5o) demonstrated a Ki value of 14.04 ± 0.21 nM, exhibiting over 10,000-fold selectivity over 5-HT1A receptors and acting as an antagonist to the 5-HT2A receptor with an IC50 value of 1.66 μM (Xinxian Deng et al., 2015).
Stability under Stress Conditions
The stability of quinazoline derivatives under stress conditions has been studied, showing that certain derivatives are stable to UV radiation, elevated temperatures, and the action of oxidants, but unstable to hydrolysis in alkaline environments. This research provides insights into the chemical stability of quinazoline compounds, which is crucial for their development as pharmaceutical substances (T. Gendugov et al., 2021).
Antimicrobial and Antifungal Activities
Several quinazoline derivatives have been synthesized and tested for their biological activities against Gram-positive and Gram-negative bacteria, as well as fungi. Some compounds showed moderate activity, indicating the potential of quinazoline derivatives in developing new antimicrobial agents (J.V.Guna et al., 2009).
Synthesis and Characterization
Research on the synthesis, characterization, and evaluation of quinazoline derivatives has led to the discovery of compounds with promising antifungal and antibacterial activities. This includes the development of N2, N4-bis(4-chlorophenyl)quinazoline-2,4-diamine, which has shown activity against Aspergillus flavus and Pseudomonas bacteria (A. Kale & K. M. Durgade, 2017).
properties
IUPAC Name |
4-(4-chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4/c1-18-6-2-5-9-23(18)29-14-16-30(17-15-29)25-27-22-8-4-3-7-21(22)24(28-25)19-10-12-20(26)13-11-19/h2-13H,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPGKDORHLTBJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC4=CC=CC=C4C(=N3)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2700009.png)


![N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2700012.png)
![3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2700014.png)




![Methyl 3-[(2-chloroacetyl)amino]-3-(3-fluorophenyl)propanoate](/img/structure/B2700019.png)


![3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2700026.png)
